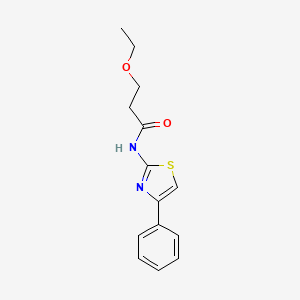![molecular formula C19H21N5O3S B4195695 N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4195695.png)
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide
Descripción general
Descripción
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide, also known as MNK1/2 inhibitor or CGP 57380, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. MNK1/2 inhibitors have been shown to selectively inhibit the activity of MAP kinase-interacting kinases 1 and 2 (MNK1/2), which play a critical role in the regulation of protein synthesis and cell proliferation.
Mecanismo De Acción
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide/2 inhibitors work by selectively inhibiting the activity of N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide/2, which are key regulators of protein synthesis and cell proliferation. N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide/2 inhibitors prevent the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), which is required for the translation of mRNA into proteins. This leads to the inhibition of protein synthesis and cell proliferation, which makes N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide/2 inhibitors a promising target for cancer therapy.
Biochemical and physiological effects:
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide/2 inhibitors have been shown to have several biochemical and physiological effects. Studies have shown that N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide/2 inhibitors can inhibit the proliferation of cancer cells, induce apoptosis, and reduce tumor growth. N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide/2 inhibitors have also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide/2 inhibitors have several advantages for lab experiments. They are highly selective and can selectively inhibit the activity of N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide/2 without affecting other kinases. N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide/2 inhibitors are also relatively easy to synthesize and can be obtained in large quantities. However, N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide/2 inhibitors also have some limitations. They can be toxic to cells at high concentrations and can have off-target effects.
Direcciones Futuras
There are several future directions for the study of N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide/2 inhibitors. One direction is to develop more potent and selective N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide/2 inhibitors that can be used in cancer therapy. Another direction is to study the role of N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide/2 inhibitors in other diseases such as inflammation and neurodegenerative disorders. Additionally, the development of new methods for the delivery of N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide/2 inhibitors to target tissues could improve their efficacy and reduce their toxicity.
Aplicaciones Científicas De Investigación
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide/2 inhibitors have been extensively studied for their potential applications in cancer research. Studies have shown that N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide/2 inhibitors can selectively inhibit the activity of N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide/2, which in turn leads to the inhibition of protein synthesis and cell proliferation. This makes N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide/2 inhibitors a promising target for cancer therapy.
Propiedades
IUPAC Name |
N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-22-10-12-23(13-11-22)17-9-5-3-7-15(17)20-19(28)21-18(25)14-6-2-4-8-16(14)24(26)27/h2-9H,10-13H2,1H3,(H2,20,21,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIXLUDEZLXZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]-2-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3,4-dimethoxyphenyl)-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}propan-1-amine](/img/structure/B4195635.png)
![N-(2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4195641.png)
![N-(tert-butyl)-2-[2-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B4195649.png)
![1-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]methanesulfonamide](/img/structure/B4195656.png)

![N-[4-(dimethylamino)benzyl]-3-(4-methoxyphenyl)-1-propionyl-1H-1,2,4-triazol-5-amine](/img/structure/B4195659.png)
![2-{[4-ethyl-5-(1-ethyl-1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4195662.png)
![5-{3-[4-(diphenylmethyl)-1-piperazinyl]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4195666.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4195679.png)
![3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4195693.png)
![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4195709.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B4195710.png)
![(2-furylmethyl){5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4195716.png)